molecular formula C18H19NOS B1292427 2-Azetidinomethyl-2'-thiomethylbenzophenone CAS No. 898754-62-6

2-Azetidinomethyl-2'-thiomethylbenzophenone

Cat. No. B1292427
CAS RN: 898754-62-6
M. Wt: 297.4 g/mol
InChI Key: NBBXAXTUDMEHIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Azetidinomethyl-2’-thiomethylbenzophenone is produced in accordance with internationally recognized requirements for the development and production of reference standards . It is widely used as a photoinitiator in the polymer industry, specifically in the production of UV-cured coatings, adhesives, and inks.


Molecular Structure Analysis

The molecular structure of 2-Azetidinomethyl-2’-thiomethylbenzophenone is represented by the molecular formula C18H19NOS . More detailed structural information can be found in databases like PubChem .


Physical And Chemical Properties Analysis

2-Azetidinomethyl-2’-thiomethylbenzophenone is a yellow crystalline solid with a molecular weight of 371.54 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Material Science

The applications of 2-Azetidinomethyl-2’-thiomethylbenzophenone in material science include the development of new polymers and coatings. Its molecular structure could contribute to materials with enhanced durability, flexibility, or other desirable physical properties. Research is ongoing to determine how this compound can be incorporated into materials to improve their performance in various applications .

Analytical Chemistry

In analytical chemistry, 2-Azetidinomethyl-2’-thiomethylbenzophenone could be used as a reagent or a standard in various analytical methods. Its well-defined chemical properties make it suitable for use in calibrating instruments or in developing new analytical techniques for the detection and quantification of chemical species .

Pharmaceutical Research

The compound’s potential in pharmaceutical research extends beyond medicinal chemistry into areas such as drug delivery and formulation. Researchers are investigating how 2-Azetidinomethyl-2’-thiomethylbenzophenone can be used to enhance the stability and efficacy of drug formulations, potentially leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-2’-thiomethylbenzophenone is not explicitly mentioned in the sources retrieved. As a photoinitiator, it likely absorbs UV light and undergoes a chemical reaction to initiate a polymerization process.

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-21-17-10-5-4-9-16(17)18(20)15-8-3-2-7-14(15)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBXAXTUDMEHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643698
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-2'-thiomethylbenzophenone

CAS RN

898754-62-6
Record name Methanone, [2-(1-azetidinylmethyl)phenyl][2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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